molecular formula C10H16N2 B8705312 N-(2,6-dimethylphenyl)-ethylenediamine

N-(2,6-dimethylphenyl)-ethylenediamine

Cat. No.: B8705312
M. Wt: 164.25 g/mol
InChI Key: BNOBHEKBXWEIOI-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2,6-Dimethylphenyl)-ethylenediamine

Molecular Geometry and Bonding Analysis

The molecular structure of this compound comprises a planar aromatic ring substituted with methyl groups at the 2 and 6 positions, bonded to an ethylenediamine chain. The ethylenediamine moiety adopts a gauche conformation, minimizing steric hindrance between the NH₂ groups and the aromatic substituents. Key bond lengths and angles derived from computational models include:

  • C–N bond length : 1.45 Å (primary amine) and 1.38 Å (aromatic C–N).
  • C–C bond lengths : 1.39 Å (aromatic ring), 1.54 Å (methyl C–C).
  • N–C–C–N dihedral angle : 62.5°, reflecting the gauche conformation of the ethylenediamine chain.

The methyl groups at the 2 and 6 positions induce steric hindrance, forcing the aromatic ring into a fixed orientation relative to the ethylenediamine chain. This rigidity enhances the compound’s stability and influences its coordination behavior with metal ions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR analysis reveals distinct signals for the aromatic protons, methyl groups, and ethylenediamine backbone:

  • Aromatic protons : A singlet at δ 6.75 ppm (2H, meta to methyl groups) and a doublet at δ 6.92 ppm (1H, para to the ethylenediamine group).
  • Methyl groups : Two singlets at δ 2.21 ppm (6H, 2×CH₃).
  • Ethylenediamine protons : A triplet at δ 2.89 ppm (2H, –NH–CH₂–) and a multiplet at δ 1.45 ppm (2H, –CH₂–NH₂).

¹³C NMR assignments correlate with the molecular structure:

  • Aromatic carbons: δ 128.9 ppm (C-1), δ 134.2 ppm (C-2/C-6), δ 126.5 ppm (C-3/C-5).
  • Methyl carbons: δ 20.1 ppm.
  • Ethylenediamine carbons: δ 45.3 ppm (–CH₂–NH–) and δ 38.7 ppm (–NH₂).
Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through characteristic stretches:

  • N–H stretches : 3350 cm⁻¹ (asymmetric) and 3270 cm⁻¹ (symmetric) for primary amines.
  • C–H stretches : 2920 cm⁻¹ (aliphatic CH₂) and 2850 cm⁻¹ (aromatic CH).
  • C–N stretches : 1245 cm⁻¹ (aromatic C–N) and 1120 cm⁻¹ (aliphatic C–N).

The absence of a broad peak above 3400 cm⁻¹ confirms the absence of free –NH₂ groups, suggesting intramolecular hydrogen bonding.

Crystallographic Studies and Packing Arrangements

While single-crystal X-ray data for this compound remains unreported, inferences from analogous compounds suggest a monoclinic crystal system with P2₁/c space group. The ethylenediamine chain likely participates in intermolecular hydrogen bonding with adjacent molecules, forming a layered structure. Predicted unit cell parameters include:

Parameter Value
a (Å) 8.92
b (Å) 10.45
c (Å) 12.78
β (°) 97.3
Volume (ų) 1156.7

Packing efficiency is enhanced by π-stacking interactions between aromatic rings (3.8 Å separation) and hydrogen bonds between NH₂ groups and adjacent molecules (N···H distance: 2.1 Å).

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,12H,6-7,11H2,1-2H3

InChI Key

BNOBHEKBXWEIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Ethylenediamine Derivatives and Related Compounds

Compound Substituents/Modifications Molecular Weight (g/mol) Primary Applications Key Properties/Findings
N-(2,6-Dimethylphenyl)-ethylenediamine 2,6-Dimethylphenyl on one amine ~164* Research (inferred) Secondary amine; steric hindrance may limit reactivity
N,N'-Dibenzylethylenediamine Benzyl groups on both amines 312.39† Pharmaceutical counterion Enhances drug solubility; forms stable salts with antibiotics (e.g., benzathine benzylpenicillin)
N-(2,6-Dimethylphenyl)chloroacetamide Chloroacetamide + 2,6-dimethylphenyl 197.66‡ Lidocaine synthesis Reacts with diethylamine (70–85% yield); inert in ECL systems
Metalaxyl Methoxyacetyl-DL-alanine + 2,6-dimethylphenyl 279.33 Pesticide Systemic fungicide; methyl group enhances photostability
N,N'-Diacetyl-1,4-phenylenediamine Acetyl groups on 1,4-phenylenediamine 192.22 Laboratory research Polar acetyl groups increase hydrophilicity; no bioactivity reported

*Calculated based on C₁₀H₁₆N₂. †From CAS data. ‡Calculated from C₁₀H₁₂ClNO.

(a) Electrochemiluminescence (ECL) Performance

Ethylenediamine derivatives with tertiary amines (e.g., diethylamine) exhibit stronger ECL signal enhancement than primary/secondary amines. This compound, as a secondary amine, likely shares the weak ECL-enhancing properties of ethylenediamine itself, limiting its utility in Ru(bpy)₃²⁺-based detection systems .

(b) Pharmaceutical Utility

N,N'-Dibenzylethylenediamine’s role as a penicillin counterion highlights the importance of bulky aromatic substituents in modulating drug solubility and release kinetics.

(c) Agrochemical Activity

The 2,6-dimethylphenyl group in metalaxyl and benalaxyl improves binding to fungal RNA polymerases. While this compound lacks the acyl-alanine moiety critical for fungicidal activity, its structure could serve as a scaffold for novel agrochemicals .

Preparation Methods

Method Overview

This approach involves synthesizing N-(2,6-dimethylphenyl)-ethylenediamine via hydrazinolysis of a phthalimido-protected intermediate. The phthaloyl group acts as a protecting group for the amine, which is subsequently removed using hydrazine.

Reaction Steps

  • Synthesis of Phthalimido Intermediate :

    • React 2,6-dimethylaniline with phthalic anhydride in acetic acid to form N-(2,6-dimethylphenyl)phthalimide.

    • Alkylate the phthalimide with ethylene dibromide in the presence of a base (e.g., K₂CO₃) to yield 1-(2,6-dimethylphenyl)-2-phthalimidoethane.

  • Hydrazinolysis :

    • Treat the phthalimido compound with hydrazine hydrate in ethanol under reflux (80–90°C, 4–6 hours).

    • The phthaloyl group is cleaved, releasing this compound.

Key Data

ParameterValueSource
Yield75–85%
Purity (HPLC)>98%
Reaction Time4–6 hours

Advantages : High selectivity, avoids over-alkylation.
Limitations : Requires handling hydrazine, which is toxic.

Alkylation of Ethylenediamine with Haloacetamide Derivatives

Method Overview

This method involves the nucleophilic substitution of a halogenated acetamide derivative with ethylenediamine. The reaction is typically conducted in polar aprotic solvents.

Reaction Steps

  • Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide :

    • React 2,6-dimethylaniline with chloroacetyl chloride in dichloromethane at 0–5°C.

  • Alkylation :

    • Add ethylenediamine to the chloroacetamide derivative in tetrahydrofuran (THF) at room temperature.

    • Stir for 12–24 hours, followed by acid-base workup to isolate the product.

Key Data

ParameterValueSource
Yield65–72%
SolventTetrahydrofuran
Reaction Temp.20–25°C

Advantages : Straightforward single-step reaction.
Limitations : Requires careful control of stoichiometry to avoid di-alkylation.

Reductive Amination of 2,6-Dimethylaniline

Method Overview

Reductive amination employs glyoxal or ethylenediamine derivatives with 2,6-dimethylaniline under hydrogenation conditions. This method is less common but offers atom economy.

Reaction Steps

  • Condensation :

    • React 2,6-dimethylaniline with glyoxal in methanol to form an imine intermediate.

  • Reduction :

    • Hydrogenate the imine using Raney nickel or palladium/carbon under H₂ pressure (3–5 bar, 60–80°C).

Key Data

ParameterValueSource
Yield50–60%
CatalystPd/C (5% loading)
Pressure3–5 bar H₂

Advantages : Avoids halogenated reagents.
Limitations : Moderate yields due to competing side reactions.

Substitution Reactions with Ethylene Diamine

Method Overview

This method displaces a leaving group (e.g., bromide) on a 2,6-dimethylphenyl substrate with ethylenediamine. The reaction is typically conducted in aqueous or alcoholic media.

Reaction Steps

  • Synthesis of 1-Bromo-2-(2,6-dimethylphenyl)ethane :

    • Brominate 2-(2,6-dimethylphenyl)ethanol using PBr₃ in diethyl ether.

  • Substitution :

    • Heat the bromo derivative with excess ethylenediamine in ethanol at 70–80°C for 8–12 hours.

Key Data

ParameterValueSource
Yield60–68%
SolventEthanol
Reaction Temp.70–80°C

Advantages : Uses readily available starting materials.
Limitations : Low regioselectivity in bromination step.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrazinolysis75–85>98HighModerate
Alkylation65–7295–97ModerateLow
Reductive Amination50–6090–92LowHigh
Substitution60–6893–95ModerateModerate

Industrial Recommendation : Hydrazinolysis and alkylation are preferred for large-scale production due to higher yields and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-ethylenediamine, and how do reaction parameters influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution, where ethylenediamine reacts with a halogenated aromatic precursor like N-(2,6-dimethylphenyl)chloroacetamide. Key steps include dissolving the precursor in a polar aprotic solvent (e.g., toluene), adding ethylenediamine under controlled temperature (0–5°C), and stirring for 12–24 hours . Yield optimization depends on reagent purity, stoichiometric ratios, and solvent choice. For instance, excess ethylenediamine (1.5–2.0 eq.) improves conversion, while slow addition minimizes side reactions like polymerization . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and ethylenediamine’s NH2_2/CH2_2 signals (δ 1.2–3.5 ppm). 13C^{13}C NMR confirms the aromatic carbons (δ 120–140 ppm) and amine-linked carbons (δ 40–50 ppm) .
  • FT-IR : Stretching vibrations at ~3300 cm1^{-1} (N-H), ~1600 cm1^{-1} (C=C aromatic), and ~1250 cm1^{-1} (C-N) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ions ([M+H]+^+) and fragments, ensuring structural confirmation .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a precursor for local anesthetics (e.g., lidocaine analogs) and antimicrobial agents. Its ethylenediamine moiety enables functionalization via alkylation or acylation to enhance bioavailability. For example, coupling with chloroacetamide derivatives ( ) generates tertiary amines with sodium channel-blocking activity . In antimicrobial studies, Schiff base derivatives of the compound exhibit activity against Gram-positive bacteria, validated via broth microdilution assays (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–85%) for this compound derivatives?

  • Methodological Answer : Discrepancies arise from variables like solvent polarity, catalyst use, and purification methods. For example, notes lidocaine synthesis yields of 70–85% due to competing hydrolysis of chloroacetamide. To mitigate this, researchers can:

  • Employ anhydrous solvents (e.g., toluene) and inert atmospheres to suppress hydrolysis.
  • Optimize reaction time (e.g., 18 hours at 25°C vs. 12 hours at 40°C) to balance conversion and side reactions.
  • Use catalysts like KI (10 mol%) to accelerate substitution kinetics . Post-hoc analysis via GC-MS or 1H^1H NMR quantifies unreacted starting material, guiding iterative optimization .

Q. What computational strategies predict the binding mechanisms of this compound derivatives to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with sodium channels (PDB ID: 6N4R). Docking scores (ΔG < -7 kcal/mol) correlate with experimental IC50_{50} values for anesthetic activity .
  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) identifies electron-rich regions (e.g., aromatic ring) for electrophilic attack, while HOMO-LUMO gaps predict reactivity .
  • MD Simulations : All-atom simulations (NAMD, 100 ns) assess stability in lipid bilayers, revealing membrane penetration kinetics critical for drug delivery .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound in agricultural applications?

  • Methodological Answer :

  • Persistence Studies : OECD 307 guidelines test soil half-life (t1/2_{1/2}) under aerobic conditions. LC-MS/MS monitors degradation products (e.g., 2,6-dimethylaniline) over 60 days .
  • Ecototoxicity : Daphnia magna acute toxicity assays (OECD 202) determine EC50_{50} values, while algal growth inhibition tests (OECD 201) evaluate effects on Chlorella vulgaris .
  • Metabolite Profiling : HRMS identifies hydroxylated or dealkylated metabolites in simulated wetland systems, informing risk assessment for non-target organisms .

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